2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene is an organic compound with the molecular formula C15H15BrO3. It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and two methoxy groups attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene typically involves the bromination of 2-(Benzyloxy)-3,4-dimethoxybenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or carbon tetrachloride, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary depending on the specific requirements of the industrial setup.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-chloro-3,4-dimethoxybenzene: Similar structure with a chlorine atom instead of bromine.
2-(Benzyloxy)-1-iodo-3,4-dimethoxybenzene: Similar structure with an iodine atom instead of bromine.
2-(Benzyloxy)-1-fluoro-3,4-dimethoxybenzene: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-1-bromo-3,4-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-9-8-12(16)14(15(13)18-2)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDKDACGITGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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